molecular formula C15H11F3N2O5 B028465 Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103772-12-9

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B028465
CAS No.: 103772-12-9
M. Wt: 356.25 g/mol
InChI Key: PRNXYRWUZSNSFK-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H11F3N2O5 and its molecular weight is 356.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

103772-12-9

Molecular Formula

C15H11F3N2O5

Molecular Weight

356.25 g/mol

IUPAC Name

ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H11F3N2O5/c1-2-25-15(22)7-5-19(6-3-4-6)12-8(14(7)21)13(20(23)24)11(18)9(16)10(12)17/h5-6H,2-4H2,1H3

InChI Key

PRNXYRWUZSNSFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3

Synonyms

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.8 g (22 mmoles) of 2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester, 4.9 g (33 mmoles) of triethylorthoformate and 50 ml of acetic anhydride was heated at reflux for two hours. The solvent was removed in vacuo and then in high vacuo at 80° C. for 1.5 hours. The residue was dissolved in 25 ml of t-butanol and treated with 1.43 g (25 mmoles) of cyclopropylamine. The mixture was heated at 45° C. for four hours, cooled to room temperature and treated dropwise with a solution of 2.47 g (25 mmoles) of potassium t-butoxide in 25 ml of t-butanol. The reaction was heated at 60° C. for six hours and the solvent was removed in vacuo. The residue was dissolved in chloroform, washed with water, dried (MgSO4), and evaporated in vacuo. The residue was chromatographed over silica gel eluting with chloroform/ethyl acetate (80/20) to give 1.9 g of the title compound as an oil which was used without further purification.
Name
2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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